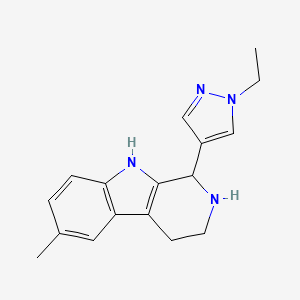1-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
CAS No.:
Cat. No.: VC20124530
Molecular Formula: C17H20N4
Molecular Weight: 280.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H20N4 |
|---|---|
| Molecular Weight | 280.37 g/mol |
| IUPAC Name | 1-(1-ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Standard InChI | InChI=1S/C17H20N4/c1-3-21-10-12(9-19-21)16-17-13(6-7-18-16)14-8-11(2)4-5-15(14)20-17/h4-5,8-10,16,18,20H,3,6-7H2,1-2H3 |
| Standard InChI Key | HBKRHBAPTNJQBY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: The compound's formula would likely be C18H23N4, assuming a combination of the pyrazole and beta-carboline structures.
-
Molecular Weight: Estimated to be around 293.4 g/mol based on the formula.
Structural Components
-
Pyrazole Ring: The 1-ethyl-1H-pyrazol-4-yl moiety contributes to the compound's structure, known for its stability and reactivity in organic synthesis.
-
Beta-Carboline Core: The 2,3,4,9-tetrahydro-1H-beta-carboline part is a significant component, often associated with biological activity.
Synthesis and Preparation
The synthesis of such a compound would typically involve multi-step reactions, including the formation of the beta-carboline core and the attachment of the pyrazole moiety. Common methods might involve condensation reactions or cross-coupling reactions.
Biological Activity
Beta-carbolines are known for their pharmacological properties, including potential anticancer and neuroprotective effects . The addition of a pyrazole ring could modify these activities, but specific data on 1-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is lacking.
1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
-
Structure: This compound lacks the pyrazole ring but shares the beta-carboline core.
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
-
Structure: Contains a pyrazole ring attached to a triazole, differing from the beta-carboline structure.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Components |
|---|---|---|---|
| 1-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline | C18H23N4 | 293.4 (estimated) | Pyrazole, Beta-Carboline |
| 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline | C14H18N2 | 214.31 | Beta-Carboline |
| 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine | C8H12N6 | 192.22 | Pyrazole, Triazole |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume